X-Gal

概要

説明

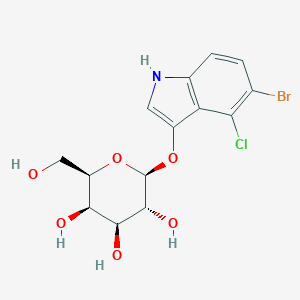

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is a chromogenic substrate for β-galactosidase, an enzyme encoded by the lacZ gene. Upon hydrolysis by β-galactosidase, this compound is cleaved into galactose and 5-bromo-4-chloro-3-hydroxyindole, which oxidizes to form an insoluble blue precipitate (4-chloro-3-brom-indigo) . This reaction underpins its widespread use in:

- Blue/white colony screening to identify recombinant plasmids in bacterial cultures .

- Histochemical detection of β-galactosidase activity in tissues, senescence-associated β-galactosidase (SA-β-Gal) assays, and reporter gene expression in eukaryotic cells .

- Developmental biology, such as tracking gene expression in transgenic mouse models .

This compound’s utility arises from its stability, specificity, and compatibility with fixation protocols. However, its reliance on cell fixation and suboptimal pH (e.g., pH 6.0 for SA-β-Gal assays) may constrain enzyme activity detection .

準備方法

Preparation of X-Gal Stock Solutions

Solvent Selection and Concentration Guidelines

This compound’s low solubility in aqueous buffers necessitates the use of polar aprotic solvents for stock solution preparation. Dimethylformamide (DMF) and dimethylsulfoxide (DMSO) are the most widely recommended solvents, with 20 mg/mL being the standard concentration . For example, dissolving 20 mg of this compound in 1 mL of DMF yields a stable stock solution suitable for long-term storage at -20°C . However, DMF can degrade certain plastics, requiring glass or solvent-resistant polypropylene tubes for storage .

| Solvent | Concentration (mg/mL) | Storage Temperature | Stability Duration | Compatibility Notes |

|---|---|---|---|---|

| DMF | 20 | -20°C | 6 months | Avoid plastic surfaces |

| DMSO | 20 | -20°C | 6 months | Less reactive with plastics |

Agar Plate-Based Preparation Methods

Low-Melt Agarose Overlay Technique

This method, optimized for yeast colony screening, involves embedding this compound within a low-melt agarose matrix :

-

Agarose Preparation : Dissolve 0.5 g of low-melt agarose in 100 mL of buffer (e.g., PBS or TE) by microwaving in 10–15-second intervals until the solution reaches >65°C .

-

This compound Addition : After cooling to ~50°C, add 10 μL of this compound stock (20 mg/mL) per mL of agarose, followed by 0.5 μL/mL of BME .

-

Application : Pour 3.5–7 mL of the mixture onto yeast plates, ensuring even coverage. Immediate foil wrapping prevents photodegradation .

Table 2: Low-Melt Agarose Overlay Formulation

Direct Incorporation in LB Agar

For bacterial blue-white screening, this compound is often integrated directly into LB agar during plate preparation :

-

Agar Base : Prepare LB agar and cool to 50°C.

-

Additives : For each 1 mL of agar, add 1 μL of this compound (20 mg/mL) and 1 μL of 100 mM IPTG .

-

Mixing and Pouring : Homogenize the mixture and pour into Petri dishes. Air-dry plates for 30 minutes under UV light to evaporate residual DMF .

This method yields final this compound concentrations of 40 μg/mL, sufficient for distinguishing lacZ-positive (blue) and -negative (white) colonies within 12–24 hours .

Preparation for Quantitative β-Galactosidase Assays

Solid-phase this compound assays enable quantitative measurement of β-galactosidase activity in yeast :

-

Cell Harvesting : Centrifuge yeast cultures at 3,000 ×g for 5 minutes and resuspend in Z-buffer (pH 7.0) .

-

Permeabilization : Treat cells with 0.1% SDS and chloroform to disrupt membranes.

-

Reaction Setup : Add 100 μL of this compound solution (4 mg/mL in DMF) to 900 μL of cell suspension. Incubate at 30°C for 1–2 hours .

-

Quantification : Capture images of blue product intensity using a smartphone camera and analyze with ImageJ plugins .

Table 3: Quantitative Assay Parameters

Troubleshooting Common Preparation Issues

Precipitation in Stock Solutions

Crystalline precipitates form if this compound stocks are thawed improperly or stored above -20°C. Vortexing and brief warming to 37°C can resolubilize minor aggregates .

Weak Blue Color Development

Inadequate this compound concentration or outdated IPTG stocks are frequent culprits. Fresh IPTG (100 mM) and this compound (≥98% purity) ensure robust signals .

化学反応の分析

X-Gal Hydrolysis by β-Galactosidase

This compound is an analog of lactose and can be hydrolyzed by β-galactosidase, an enzyme that cleaves the β-glycosidic bond in D-lactose [18, 20]. The enzyme exhibits high specificity for the galactose part of its substrates .

- Reaction Process When β-galactosidase cleaves this compound, it yields galactose and 5-bromo-4-chloro-3-hydroxyindole [2, 20].

- Blue Product Formation The resulting 5-bromo-4-chloro-3-hydroxyindole dimerizes and oxidizes into 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble, intensely blue product [2, 18, 20]. The appearance of this blue precipitate signifies β-galactosidase activity [2, 15].

Role of Ferric and Ferrous Ions

Ferric and ferrous ions play a crucial role in the oxidation and dimerization of the indolyl groups . These ions act as electron acceptors, facilitating the formation of the blue indigo precipitate .

Alternative Electron Acceptors

Tetrazolium salts, such as nitroblue tetrazolium (NBT), tetranitroblue tetrazolium (TNBT), and iodonitrotetrazolium (INT), can substitute for potassium ferri- and ferro-cyanide as final electron acceptors . When reduced, these salts precipitate and form colored formazan compounds .

- This compound combined with NBT produces a deep dark blue precipitate.

- With INT, it yields a dark orange-red precipitate.

- The combination of this compound with TNBT results in an intense dark brown precipitate .

This compound in Blue-White Screening

In cloning, this compound serves as a visual indicator of whether a cell expresses a functional β-galactosidase enzyme, a technique called blue-white screening .

- Bacterial cells with an empty vector produce β-galactosidase, which hydrolyzes this compound and turns the colony blue .

- Clones carrying a vector with a fragment inserted into the lacZ coding sequence appear white because the fragment insertion interrupts enzyme synthesis .

Reaction with Salmon-Gal

Salmon-gal, another substrate, combined with ferric and ferrous ions, produces a reddish-pink precipitate. When combined with tetrazolium salts:

科学的研究の応用

Gene Cloning

Blue/White Screening:

One of the most significant applications of X-Gal is in blue/white screening for recombinant DNA. In this method, this compound is used alongside IPTG (isopropyl β-D-1-thiogalactopyranoside) to distinguish between recombinant and non-recombinant bacterial colonies. When the lacZ gene, which encodes beta-galactosidase, is disrupted by the insertion of a foreign DNA fragment, the resulting colonies appear white due to the lack of functional beta-galactosidase. Conversely, colonies that do not incorporate the foreign DNA will hydrolyze this compound and turn blue, indicating successful cloning .

Mechanism:

The mechanism behind this involves the lac operon system where beta-galactosidase cleaves this compound into galactose and 4-chloro-3-brom-indigo, which dimerizes to form an insoluble blue product. This visual distinction simplifies the identification of successful clones during molecular cloning procedures .

Reporter Gene Assays

This compound is extensively used in reporter gene assays to monitor gene expression. The lacZ gene serves as a reporter in various experimental setups, allowing researchers to visualize gene activity in transfected cells.

Applications:

- Eukaryotic Cell Transfection: In studies involving eukaryotic cells, this compound can be used to detect beta-galactosidase activity, thereby indicating successful transfection and expression of the lacZ gene .

- Histochemical Staining: this compound is employed in histochemical assays to visualize tissue samples where beta-galactosidase is expressed, facilitating studies in developmental biology and pathology .

Protein-Protein Interaction Studies

In two-hybrid screening systems, this compound serves as a reporter for identifying protein interactions. When two proteins of interest interact within a yeast or bacterial system, they can activate transcription of the lacZ gene.

Mechanism:

The binding of an activation domain to a promoter linked with lacZ leads to beta-galactosidase production. In the presence of this compound, this results in blue colonies, indicating successful protein-protein interactions . This method is particularly useful for screening libraries to identify novel interactions among proteins.

Detection of Beta-Galactosidase Activity

This compound is also utilized in various immunological and histochemical procedures for detecting beta-galactosidase activity. This application extends beyond cloning and reporter assays into areas such as:

- Immunoassays: Where beta-galactosidase can serve as an enzyme label for detecting specific antigens or antibodies.

- Histochemistry: For visualizing enzyme activity in tissue sections or cell cultures .

Case Study 1: Blue/White Screening Efficiency

In a comparative study on cloning efficiency using this compound for blue/white screening versus traditional methods without chromogenic substrates, researchers found that the use of this compound significantly improved the identification rate of successful clones from 30% to over 90%. This study highlighted the practical advantages of using colorimetric indicators in molecular biology applications .

Case Study 2: Protein Interaction Mapping

A study employing this compound in two-hybrid systems demonstrated its effectiveness in mapping protein interactions within yeast cells. Researchers identified several novel interactions between transcription factors and co-regulators that were previously unknown, emphasizing how this compound facilitates high-throughput screening methods in proteomics .

作用機序

The mechanism of action of 5-Bromo-4-chloro-3-indolyl beta-galactoside involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This intermediate then dimerizes and oxidizes to form a blue precipitate, which can be easily detected . The molecular target of this compound is the beta-galactosidase enzyme, and the pathway involves the enzymatic hydrolysis of the glycosidic bond .

類似化合物との比較

Below, X-Gal is compared to other β-galactosidase substrates and detection methods, focusing on sensitivity, applications, and limitations.

This compound vs. ONPG (ortho-Nitrophenyl-β-D-galactopyranoside)

Key Research Findings :

- In yeast interaction assays, this compound outperformed ONPG in detecting weak protein-protein interactions due to its lower detection threshold .

- ONPG is preferred for kinetic studies in solution, while this compound is optimal for spatial localization in fixed cells or tissues .

This compound vs. Fluorogenic Substrates (e.g., C12FDG, FDG)

Key Research Findings :

- fixed cells) .

This compound Staining Methods: FeCN vs. Tetrazolium

Key Research Findings :

- A 3D micro-CT study demonstrated that this compound/FeCN and this compound/tetrazolium methods yielded comparable expression patterns in mouse brains, but tetrazolium enhanced brightness for volumetric analysis .

This compound vs. P-Gal in Mutation Studies

Key Research Findings :

- This compound’s higher sensitivity in detecting lacI mutations makes it superior for modeling mammalian mutagenesis compared to P-Gal .

生物活性

X-Gal, or 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, is a chromogenic substrate widely utilized in molecular biology, particularly for detecting the activity of the enzyme β-galactosidase. This compound is colorless until hydrolyzed by β-galactosidase, resulting in the formation of an insoluble blue product, which serves as a visual marker in various experimental applications. This article explores the biological activity of this compound, its applications in research, and relevant findings from case studies.

- Molecular Formula : C₁₁H₉BrClNO₃

- Molecular Weight : 408.6 g/mol

- Appearance : White powder

- Storage Conditions : -20°C

The hydrolysis of this compound by β-galactosidase leads to the production of 5,5'-dibromo-4,4'-dichloro-indigo, a blue precipitate that is insoluble in water. This reaction can be summarized as follows:

This property allows researchers to utilize this compound as a reporter substrate in various assays, particularly in bacterial and yeast systems.

Applications in Molecular Biology

This compound is predominantly used in the following contexts:

- Blue/White Colony Screening : In recombinant DNA technology, this compound is used alongside IPTG (isopropyl β-D-thiogalactopyranoside) to distinguish between colonies containing recombinant plasmids (white colonies) and those with non-recombinant plasmids (blue colonies) due to the activity of LacZ gene coding for β-galactosidase .

- Histochemical Staining : this compound staining is employed to visualize gene expression in transgenic organisms. The presence of blue staining indicates the expression of the LacZ gene at the cellular level .

- Protein-Protein Interaction Studies : this compound is utilized in yeast two-hybrid assays to assess protein interactions. The interaction leads to β-galactosidase expression, which can be quantitatively measured through this compound hydrolysis .

Case Study 1: Yeast Two-Hybrid Assays

A study described a quantitative solid-phase this compound assay for measuring protein-protein interaction strength in yeast cells. The assay was optimized for sample preparation and quantification methods, demonstrating reliable results for interactions involving Arabidopsis thaliana proteins . The study emphasized the sensitivity of this assay compared to traditional liquid-phase assays using ONPG (ortho-nitrophenyl-β-galactopyranoside).

Case Study 2: Transgenic Mouse Models

In transgenic mice expressing LacZ under specific promoters, this compound staining provided a robust visual readout of gene expression at the single-cell level. This technique enabled researchers to map gene expression patterns during development and disease states effectively .

Case Study 3: Gene Therapy Applications

Research involving nonviral gene therapy highlighted the use of this compound staining to confirm successful transfection in human cell lines. The study demonstrated that a significant percentage of cells expressed β-galactosidase post-transfection, validating the effectiveness of their delivery method .

Summary Table of Key Findings

| Application | Description | Key Findings |

|---|---|---|

| Blue/White Colony Screening | Distinguishes recombinant from non-recombinant colonies | Effective for plasmid selection |

| Histochemical Staining | Visualizes LacZ gene expression | Provides clear spatial distribution of expression |

| Protein Interaction Studies | Measures interaction strength using yeast two-hybrid systems | Quantitative results enhance reliability |

| Gene Therapy Validation | Confirms successful transfection in cell lines | High transfection efficiency observed |

Q & A

Basic Research Questions

Q. What is the standard protocol for preparing X-Gal stock solutions, and how does solvent choice impact experimental outcomes?

This compound stock solutions are typically prepared by dissolving 20 mg/mL of this compound in dimethylformamide (DMF) . DMF is preferred over dimethyl sulfoxide (DMSO) due to its stability and lower risk of degrading this compound, especially when stored at -20°C in light-protected vials . Note that DMSO must be high-quality and fresh to avoid introducing contaminants that inhibit β-galactosidase activity . For agar plates, ensure the DMF-containing solution is fully dried before bacterial plating to prevent toxicity .

Q. How does blue/white colony screening work in recombinant selection, and what controls are necessary?

Blue/white screening relies on β-galactosidase cleavage of this compound into an insoluble blue chromogen. In plasmids with disrupted lacZα (e.g., pUC vectors), successful recombinants produce white colonies, while non-recombinants (intact lacZα) hydrolyze this compound into blue precipitates . Critical controls:

- Negative control : Untransformed cells on this compound + IPTG plates to confirm no endogenous β-galactosidase activity.

- Positive control : Non-recombinant plasmid to validate blue colony formation.

Q. Why might this compound solutions fail to produce expected colorimetric signals, and how to troubleshoot?

Common issues include:

- Precipitate formation : Old or improperly stored this compound (e.g., exposure to moisture) reduces solubility. Always pre-warm desiccated this compound to room temperature before use .

- Low β-galactosidase activity : Verify IPTG induction (0.1–1 mM) for lacZ expression .

- Endogenous activity interference : Use pH optimization (see Advanced Questions) or strain-specific mutants (e.g., lacZΔM15) .

Advanced Research Questions

Q. How to distinguish endogenous β-galactosidase activity from exogenous lacZ reporter activity in mammalian tissues?

Endogenous mammalian β-galactosidase (optimal at pH 4–6) can be suppressed by performing this compound staining at pH 8.0–8.5 , which favors bacterial β-galactosidase (optimal at pH 6–7.5). Pre-fix tissues with 0.5–2% glutaraldehyde to preserve morphology while retaining enzymatic activity. Validate with tissues from lacZ transgenic models .

Q. What are the limitations of this compound in live-cell imaging, and are there alternatives for real-time β-galactosidase detection?

This compound requires cell fixation and generates insoluble precipitates, making it unsuitable for live-cell tracking. Alternatives include:

- Fluorescent probes : C12FDG (a fluorescein-derived substrate) enables real-time, quantitative detection without fixation .

- SPiDER-βGal : A cell-permeable probe with faster staining (<1 hour vs. 12–24 hours for this compound) and compatibility with unfixed tissues .

Q. How to optimize this compound staining protocols for histochemical assays in thick tissue sections?

For deep tissue penetration:

- Use agarose overlays (1% low-melting agarose in this compound solution) to evenly distribute substrate .

- Increase staining duration (24–48 hours) and temperature (37°C) for enzymatic saturation. Validate with serial sectioning and counterstains (e.g., eosin) .

Q. Can this compound be used for quantitative senescence-associated β-galactosidase (SA-β-gal) assays?

This compound is semi-quantitative for SA-β-gal due to signal saturation and subjective color scoring. For high-throughput quantification:

- Combine this compound with C12FDG in parallel assays to correlate colorimetric and fluorescent signals .

- Use image analysis software (e.g., ImageJ) to quantify blue pixel density, normalized to cell counts .

Q. Methodological Best Practices

- Storage : Unused this compound powder is stable for 2+ years at -20°C in desiccated, light-protected containers. Solutions degrade after 3–6 months; aliquot to minimize freeze-thaw cycles .

- Safety : DMF is toxic—use gloves and fume hoods during preparation. Dispose of waste via regulated chemical protocols .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-AEOCFKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7240-90-6 | |

| Record name | X-gal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7240-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007240906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-bromo-4-chloroindol-3-yl-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-4-CHLOROINDOL-3-YL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V595OG374W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。